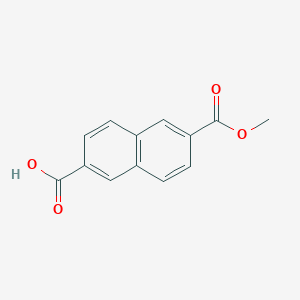

6-(Methoxycarbonyl)-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxycarbonylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTKMAWOMQFTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391953 | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7568-08-3 | |

| Record name | Monomethyl 2,6-naphthalenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLD8609LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-(Methoxycarbonyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction

6-(Methoxycarbonyl)-2-naphthoic acid, also known as monomethyl 2,6-naphthalenedicarboxylate, is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester group attached to a naphthalene core. This unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including polymers and pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective use in chemical reactions, process development, and formulation. This guide provides a detailed examination of these properties, blending established data with proven experimental methodologies.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to confirm its molecular structure and identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 7568-08-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₀O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 230.22 g/mol | --INVALID-LINK--[1] |

| Synonyms | Monomethyl 2,6-naphthalenedicarboxylate, 2,6-Naphthalenedicarboxylic acid monomethyl ester | --INVALID-LINK--[2] |

Physical and Chemical Properties

This section details the key physical and chemical properties of this compound. Where experimental data is not available, methodologies for determination are provided.

Table 2: Summary of Physical and Chemical Properties

| Property | Value/Description | Method of Determination |

| Appearance | White to off-white crystalline solid.[2] | Visual Inspection |

| Melting Point | Data not available. | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available; likely to decompose before boiling. | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in ethanol and acetone; limited solubility in water.[2] | Solubility Testing |

| pKa | Data not available. | Potentiometric or UV-Vis Spectrophotometric Titration |

Melting Point

The melting point is a critical parameter for assessing purity and for designing crystallization and purification processes.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The rationale for using DSC is its high precision and the small sample size required. It provides a detailed thermogram of the melting transition, including the onset temperature and the peak melting temperature.

Figure 2: Workflow for Melting Point Determination by DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a linear rate, typically 10 °C/min, to a temperature above the completion of the melting process.

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature of the endotherm should also be reported.

Boiling Point and Thermal Stability

Due to the presence of the carboxylic acid group, it is anticipated that this compound will decompose at elevated temperatures before reaching its boiling point at atmospheric pressure.

Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is the ideal technique to determine the decomposition temperature. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: The onset of significant weight loss in the TGA curve indicates the beginning of thermal decomposition.

Solubility

A qualitative assessment indicates that this compound is soluble in polar organic solvents and has limited solubility in water.[2]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to confirming the solubility profile of the compound.

Figure 3: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Add approximately 10 mg of this compound to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Vortex or agitate the mixture vigorously for 1 minute at ambient temperature.

-

Visually inspect the solution. The compound is considered soluble if a clear, homogenous solution is formed with no visible solid particles.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for understanding its reactivity and behavior in different pH environments.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/co-solvent mixture if solubility in pure water is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Multiple signals in the range of 7.5-8.5 ppm, corresponding to the protons on the naphthalene ring. The specific splitting patterns will depend on the substitution pattern.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet around 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two signals in the range of 165-175 ppm, corresponding to the carboxylic acid and ester carbonyl carbons.

-

Aromatic Carbons: Multiple signals between 120-140 ppm for the carbons of the naphthalene ring.

-

Methoxy Carbon: A signal around 52-55 ppm for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹. These two carbonyl stretches may overlap.

-

C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided detailed, field-proven experimental protocols for the determination of key parameters. While a complete experimental dataset is not yet publicly available, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively handle, characterize, and utilize this important chemical intermediate. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity, ensuring reliable and reproducible results.

References

6-(Methoxycarbonyl)-2-naphthoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-(Methoxycarbonyl)-2-naphthoic Acid

Abstract

This compound, a key mono-ester derivative of 2,6-naphthalenedicarboxylic acid, serves as a crucial building block in the synthesis of advanced polymers, pharmaceuticals, and fine chemicals. Its asymmetric structure presents unique synthetic challenges, primarily centered on achieving regioselective mono-functionalization of the symmetric naphthalene core. This guide provides a comprehensive technical overview for researchers and drug development professionals on the primary synthesis pathways for this compound. We will explore two core strategies: the controlled oxidation of 2,6-disubstituted naphthalene precursors and a more selective approach via halogenated intermediates. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and comparative data to inform methodological choices in both research and process development contexts.

Introduction: The Synthetic Challenge

The naphthalene scaffold is a foundational structure in organic chemistry. When symmetrically substituted, as in the case of 2,6-naphthalenedicarboxylic acid, the chemical equivalence of the two carboxyl groups makes selective mono-esterification a significant hurdle. Standard esterification methods typically yield a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, necessitating complex and often inefficient purification steps.

This guide focuses on logical and field-proven strategies that circumvent this problem. The pathways described are designed to build the required asymmetry into the molecule from a precursor stage, ensuring high yields and purity of the target compound, this compound.

Pathway I: Controlled Oxidation of 2,6-Dimethylnaphthalene

This approach leverages an abundant industrial feedstock, 2,6-dimethylnaphthalene (2,6-DMN), and relies on the controlled, stepwise oxidation of the methyl groups. The parent diacid, 2,6-naphthalenedicarboxylic acid (2,6-NDA), is most commonly prepared via the liquid-phase, heavy-metal-catalyzed oxidation of 2,6-DMN.[1][2] By carefully managing reaction conditions or isolating key intermediates, this process can be adapted to yield precursors for the target mono-ester.

Conceptual Overview & Rationale

The core principle involves the incomplete oxidation of 2,6-DMN. The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate (R-CH₃ → R-CHO → R-COOH). During the industrial synthesis of 2,6-NDA, intermediates such as 6-formyl-2-naphthoic acid are often formed.[3] By esterifying the reaction mixture and then separating the components, one can isolate methyl 6-formyl-2-naphthoate. This intermediate possesses the required methyl ester at the 2-position and a formyl group at the 6-position, which can be selectively oxidized in a subsequent step to the desired carboxylic acid.

Experimental Workflow & Protocols

This intermediate is typically found in the product stream of 2,6-DMN oxidation. Its separation from the primary product, dimethyl 2,6-naphthalenedicarboxylate, can be achieved via steam distillation, exploiting the higher volatility of the aldehyde-ester.[3]

Protocol 1A: Separation by Steam Distillation[3]

-

A mixture containing dimethyl 2,6-naphthalate and the target intermediate, methyl 6-formyl-2-naphthoate, is suspended in water.

-

The mixture is subjected to steam distillation, either by introducing external steam or by forming it in situ.

-

The condensate, enriched with the more volatile methyl 6-formyl-2-naphthoate, is collected.

-

The crystalline product is isolated from the distillate by filtration and dried. The purity can be assessed by melting point and spectroscopic methods.

The isolated aldehyde-ester is then oxidized to the corresponding carboxylic acid. Standard oxidation reagents for aromatic aldehydes, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid), can be employed.

Protocol 1B: Oxidation of the Formyl Group

-

Dissolve methyl 6-formyl-2-naphthoate in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate) dropwise, maintaining the temperature below 10 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Summary: Pathway I

| Parameter | Step 1 (Isolation) | Step 2 (Oxidation) |

| Starting Material | Crude oxidation product of 2,6-DMN | Methyl 6-formyl-2-naphthoate |

| Key Reagents | Water (for steam distillation) | KMnO₄ or CrO₃/H₂SO₄ |

| Typical Yield | Variable (dependent on initial mixture) | > 90% |

| Key Advantage | Utilizes intermediates from a large-scale industrial process. | High conversion and selectivity for the aldehyde oxidation. |

| Key Disadvantage | Relies on the availability and separation of a specific byproduct. | Use of stoichiometric heavy metal oxidants. |

Visualization: Pathway I Workflow

Caption: Controlled oxidation and intermediate separation pathway.

Pathway II: Regioselective Synthesis via a Halogenated Intermediate

This strategy offers a more controlled, lab-scale approach that builds the molecule with high regioselectivity, thereby avoiding difficult separation steps. The synthesis begins with a naphthalene core that is selectively functionalized at the 2- and 6-positions, using a bromine atom as a versatile synthetic handle for introducing the second carboxyl group.

Conceptual Overview & Rationale

The pathway begins with 6-bromo-2-naphthoic acid. The existing carboxylic acid group is first protected as a methyl ester. This step is a straightforward Fischer esterification, which is highly efficient.[4] The resulting intermediate, methyl 6-bromo-2-naphthoate, now has two distinct functional groups. The crucial step is the conversion of the stable aryl bromide into a carboxylic acid. This is reliably achieved through organometallic chemistry, specifically by forming a Grignard reagent, which is then quenched with carbon dioxide (carboxylation).

Experimental Workflow & Protocols

This is a classic acid-catalyzed esterification.

Protocol 2A: Fischer Esterification[4]

-

To a flask containing 6-bromo-2-naphthalenecarboxylic acid (1.0 eq), add anhydrous methanol (approx. 8 mL per gram of acid).

-

Stir the suspension and slowly add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

-

Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. A white solid should precipitate.

-

Quench the reaction by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromo-2-naphthoate as a white solid. A yield of >95% is expected.[4]

This step converts the bromo- group to a carboxylic acid via a Grignard reaction.

Protocol 2B: Grignard Reaction and Carboxylation

-

Apparatus: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Dissolve methyl 6-bromo-2-naphthoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Slowly add the solution of the aryl bromide to the magnesium turnings. The reaction is exothermic and may require gentle heating to start, but should be controlled with a water bath once initiated. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M HCl to acidify the mixture to pH 1-2.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Summary: Pathway II

| Parameter | Step 1 (Esterification) | Step 2 (Carboxylation) |

| Starting Material | 6-Bromo-2-naphthoic acid | Methyl 6-bromo-2-naphthoate |

| Key Reagents | Methanol, H₂SO₄ | Mg turnings, THF, CO₂ |

| Typical Yield | > 95%[4] | 70-85% |

| Key Advantage | High regioselectivity; clean reactions with straightforward purification. | Avoids the need for complex mixture separation. |

| Key Disadvantage | Requires multi-step synthesis; sensitive Grignard reaction requires anhydrous conditions. | Higher cost of starting materials compared to 2,6-DMN. |

Visualization: Pathway II Workflow

Caption: Regioselective synthesis via a halogenated intermediate.

Conclusion and Outlook

The synthesis of this compound is a prime example of strategic chemical design to overcome the challenge of selective functionalization.

-

Pathway I , based on the controlled oxidation of 2,6-dimethylnaphthalene, represents an industrially-oriented approach that leverages existing large-scale processes. Its feasibility is contingent on the efficient separation of the key methyl 6-formyl-2-naphthoate intermediate.

-

Pathway II , utilizing a halogenated precursor, provides a robust and highly selective laboratory-scale synthesis. While more resource-intensive in terms of steps and reagents, it offers superior control and predictability, resulting in a high-purity product with more straightforward purification.

The choice between these pathways depends on the specific requirements of the researcher or organization, balancing factors of scale, cost, available starting materials, and desired purity. Future research may focus on catalytic methods for the direct, selective mono-esterification of 2,6-naphthalenedicarboxylic acid, potentially using enzymatic or heterogeneous catalysts to further streamline the synthesis of this valuable compound.

References

- 1. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 3. US3650907A - Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid - Google Patents [patents.google.com]

- 4. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Methoxycarbonyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 6-(Methoxycarbonyl)-2-naphthoic acid, a key building block in medicinal chemistry and materials science. By delving into the principles and practical application of various spectroscopic techniques, this document aims to equip researchers with the knowledge to confidently identify, characterize, and utilize this compound in their work.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol , is a bifunctional molecule belonging to the naphthalene dicarboxylic acid family.[1] Its structure, featuring both a carboxylic acid and a methyl ester group on a rigid naphthalene scaffold, makes it a versatile precursor for the synthesis of polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. The precise characterization of this compound is paramount to ensure the purity and desired properties of the final products. Spectroscopic methods provide the necessary tools for this detailed molecular-level analysis.

This guide will explore the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | [1] |

| CAS Number | 7568-08-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

Below is a diagram illustrating the chemical structure of this compound, with atom numbering for spectroscopic assignment.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Figure 2: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data and Interpretation

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.70 | s | 1H | H-1 or H-5 |

| ~8.65 | s | 1H | H-1 or H-5 |

| ~8.25 | d, J ≈ 8.5 Hz | 1H | H-4 or H-8 |

| ~8.20 | d, J ≈ 8.5 Hz | 1H | H-4 or H-8 |

| ~8.05 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-3 or H-7 |

| ~8.00 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-3 or H-7 |

| 3.91 | s | 3H | -OCH₃ |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The naphthalene ring system gives rise to a complex set of signals in the aromatic region (7.5-9.0 ppm). The protons H-1 and H-5 are in the most deshielded environments and are expected to appear as singlets or narrow doublets at the lowest field. The other aromatic protons will exhibit doublet and doublet of doublets patterns due to ortho and meta couplings. The exact assignment requires 2D NMR techniques like COSY and HMBC.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.91 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a proton-decoupled pulse program to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~167.0 | -C OOH |

| ~166.5 | -C OOMe |

| ~136.0 | C-4a or C-8a |

| ~135.5 | C-4a or C-8a |

| ~132.0 | C-2 |

| ~131.5 | C-6 |

| ~130.0 | C-4 or C-8 |

| ~129.5 | C-4 or C-8 |

| ~128.0 | C-1 or C-5 |

| ~127.5 | C-1 or C-5 |

| ~126.0 | C-3 or C-7 |

| ~125.5 | C-3 or C-7 |

| ~52.5 | -OC H₃ |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and the methyl ester are expected to resonate at the most downfield chemical shifts, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the aromatic region (120-140 ppm). The quaternary carbons (C-2, C-4a, C-6, C-8a) will generally have different chemical shifts compared to the protonated carbons. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift of around 52.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

Objective: To obtain the FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is a modern and rapid technique that requires minimal sample preparation.

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Accessory: ATR or KBr press.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected FT-IR Data and Interpretation

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| ~1690 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester/Carboxylic acid |

| ~1100 | C-O stretch | Ester |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl will likely appear at a higher wavenumber (~1720 cm⁻¹) compared to the carboxylic acid carbonyl (~1690 cm⁻¹), which is broadened and shifted to a lower frequency due to intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid functional groups will be present in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would provide more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Expected Mass Spectrometry Data and Interpretation

Expected m/z Values (ESI+):

-

[M+H]⁺: 231.0652 (calculated for C₁₃H₁₁O₄⁺)

-

[M+Na]⁺: 253.0471 (calculated for C₁₃H₁₀O₄Na⁺)

Expected Fragmentation Pattern (EI or MS/MS):

The fragmentation of this compound would likely proceed through the loss of characteristic neutral fragments:

-

Loss of a methoxy radical (-•OCH₃): m/z 199

-

Loss of a carboxyl radical (-•COOH): m/z 185

-

Loss of carbon monoxide (-CO) from the acid or ester: This can lead to a variety of subsequent fragments.

Figure 3: A possible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and unambiguous characterization of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the identity and purity of this important chemical intermediate. The application of these techniques, grounded in a solid understanding of their principles, is essential for ensuring the quality and reproducibility of research and development in the fields of medicinal chemistry and materials science.

References

6-(Methoxycarbonyl)-2-naphthoic acid and its derivatives

An In-depth Technical Guide to 6-(Methoxycarbonyl)-2-naphthoic acid and its Derivatives for Drug Discovery Professionals

Abstract

This compound is a bifunctional naphthalene derivative that serves as a crucial intermediate in the synthesis of advanced materials and, most notably, pharmacologically active agents. Its rigid scaffold and strategically positioned functional groups—a carboxylic acid and a methyl ester—allow for selective chemical modifications, making it a valuable building block for creating libraries of compounds with diverse biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this compound. It further explores the application of its derivatives as modulators of key biological targets, including the P2Y14 and Retinoic Acid Receptors, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Core Scaffold: Physicochemical Properties and Characterization

This compound, also known as monomethyl 2,6-naphthalenedicarboxylate, is the mono-ester derivative of 2,6-Naphthalenedicarboxylic acid. Understanding its fundamental properties is critical for its effective use in synthesis and analysis.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | [1] |

| CAS Number | 7568-08-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | White to off-white solid (typical) | |

| pKa (Predicted) | 3.98 ± 0.30 | [2] |

| XLogP3-AA | 2.6 | [1] |

Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the core scaffold before its use in downstream applications.

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The naphthalene ring protons are expected in the aromatic region (δ 8.0-8.7 ppm). The asymmetry of the molecule leads to a distinct signal for each proton. The methyl ester protons will appear as a sharp singlet.

-

δ 8.66 (s, 1H): H1 proton, deshielded by the adjacent carboxylic acid.

-

δ 8.55 (s, 1H): H5 proton, deshielded by the adjacent methoxycarbonyl group.

-

δ 8.22 (dd, J=8.8, 1.6 Hz, 1H): H3 proton, coupled to H4.

-

δ 8.15 (dd, J=8.8, 1.6 Hz, 1H): H7 proton, coupled to H8.

-

δ 8.02 (d, J=8.8 Hz, 1H): H4 proton.

-

δ 7.95 (d, J=8.8 Hz, 1H): H8 proton.

-

δ 3.91 (s, 3H): -COOCH₃ protons.

-

δ 13.5 (br s, 1H): -COOH proton (highly variable, may exchange).

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The spectrum will show 13 distinct carbon signals.

-

δ ~167.0: Carboxylic acid carbonyl (-C OOH).

-

δ ~166.2: Ester carbonyl (-C OOCH₃).

-

δ ~136-137: Quaternary carbons C4a, C8a.

-

δ ~131-133: Quaternary carbons C2, C6.

-

δ ~125-131: Aromatic CH carbons (C1, C3, C4, C5, C7, C8).

-

δ 52.5: Methoxy carbon (-OC H₃).

-

Reverse-phase HPLC is the standard method for assessing the purity of this compound and monitoring reaction progress. A similar method developed for the related 6-Methoxy-2-naphthoic acid can be readily adapted.[5]

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Gradient: 30% to 90% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Synthesis of the Core Scaffold

The most efficient and common route to this compound is the selective monohydrolysis of its symmetric precursor, dimethyl 2,6-naphthalenedicarboxylate.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Protocol: Selective Monohydrolysis of Dimethyl 2,6-Naphthalenedicarboxylate

This protocol is adapted from the highly efficient methodology developed by Niwayama for the desymmetrization of symmetric diesters.[6] The use of a biphasic THF/water system at low temperatures is critical for achieving high selectivity, preventing the formation of the dicarboxylic acid byproduct.

-

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate (1.0 equiv.)

-

Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 0.25 M aqueous solution

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend dimethyl 2,6-naphthalenedicarboxylate (e.g., 2.44 g, 10 mmol) in a mixture of THF (15 mL) and deionized water (100 mL) in a round-bottom flask.

-

Cool the stirred suspension to 0 °C using an ice-water bath.

-

Slowly add 0.25 M aqueous NaOH solution (40 mL, 10 mmol, 1.0 equiv.) dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

-

Once the reaction is complete, acidify the mixture to pH ~2 by the slow addition of 1 M HCl at 0 °C. A white precipitate will form.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white solid.

-

-

Causality and Self-Validation:

-

Why 0 °C? The low temperature significantly reduces the rate of the second hydrolysis (saponification of the desired product), which is the key to selectivity.

-

Why THF/Water? THF acts as a co-solvent to increase the solubility of the diester at the interface of the organic and aqueous phases, facilitating the reaction. The largely aqueous medium is hypothesized to promote the formation of micellar aggregates of the mono-anion product, shielding the remaining ester group from further hydrolysis.[7]

-

Why 1.0 equivalent of NaOH? Using a stoichiometric amount of base ensures that there is not a large excess that could drive the reaction to the diacid byproduct. The reaction's success is validated by the high yield of the desired mono-acid and minimal formation of 2,6-naphthalenedicarboxylic acid, as confirmed by NMR and HPLC analysis of the crude product.

-

Derivatization Strategies for Drug Discovery

The true utility of this compound lies in its capacity for selective derivatization. The carboxylic acid is a handle for forming amides, esters, and other functionalities, while the methyl ester can be hydrolyzed or reduced. Amidation is the most common strategy for developing drug candidates.

Workflow: Amide Synthesis via Acyl Chloride

Caption: Workflow for derivatization via amidation reaction.

Protocol: General Procedure for Naphthamide Synthesis

This robust protocol converts the carboxylic acid to a highly reactive acyl chloride, which readily couples with a wide range of primary and secondary amines.

-

Materials:

-

This compound (1.0 equiv.)

-

Oxalyl chloride or Thionyl chloride (1.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Primary or secondary amine (1.1 equiv.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv.)

-

-

Procedure:

-

Acyl Chloride Formation: To a dry flask under an inert atmosphere (N₂), suspend this compound (e.g., 230 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Add a catalytic drop of anhydrous DMF.

-

Cool the mixture to 0 °C and slowly add thionyl chloride (0.11 mL, 1.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. Co-evaporate with anhydrous DCM (2 x 5 mL) to ensure complete removal. The resulting acyl chloride is used immediately without further purification.

-

Amide Coupling: In a separate dry flask under N₂, dissolve the desired amine (1.1 mmol) and triethylamine (0.35 mL, 2.5 mmol) in anhydrous DCM (5 mL).

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure naphthamide derivative.

-

Applications in Drug Discovery: Case Studies

The 2-naphthoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in ligands for multiple, unrelated biological targets.

Case Study: P2Y₁₄ Receptor Antagonists for Inflammation

The P2Y₁₄ receptor is a G-protein coupled receptor (GPCR) activated by UDP-sugars, which are released from cells during stress and inflammation. P2Y₁₄ activation on immune cells promotes inflammatory responses, making it an attractive target for autoimmune diseases and chronic pain. Derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of this receptor.

Caption: Simplified P2Y₁₄ receptor signaling pathway.

Activation of the Gi-coupled P2Y₁₄ receptor by agonists like UDP-glucose leads to the inhibition of adenylyl cyclase, lowering intracellular cAMP levels.[4] Simultaneously, it promotes the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration (chemotaxis).[4] Naphthoic acid-based antagonists competitively block agonist binding, thereby preventing these pro-inflammatory downstream signals.

Case Study: Retinoic Acid Receptor (RAR) Ligands

Retinoic acid receptors (RARs) are ligand-activated nuclear transcription factors that play a vital role in cell differentiation, proliferation, and embryonic development.[3] Synthetic derivatives of retinoic acid, known as retinoids, are used in cancer therapy and dermatology. Subtype-selective RAR modulators are highly sought after to minimize off-target effects. Certain 6'-substituted naphthalene-2-carboxylic acid analogs have been shown to act as RARγ-selective agonists.[2]

Caption: Mechanism of Retinoic Acid Receptor (RAR) activation.

In the absence of a ligand, RAR forms a heterodimer with the Retinoid X Receptor (RXR). This RAR/RXR complex binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter region of target genes and recruits co-repressor proteins, silencing gene transcription. When a naphthoic acid-based agonist enters the nucleus and binds to RAR, it induces a conformational change. This change causes the dissociation of the co-repressor complex and the recruitment of co-activator proteins, which then initiate the transcription of genes that control cellular differentiation.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule with significant potential. Its value as a versatile, rigid scaffold for chemical exploration is well-established. The protocols and insights provided in this guide demonstrate a clear and reliable path from its synthesis to the creation of complex derivatives. The success of these derivatives in modulating challenging targets like GPCRs and nuclear receptors underscores the power of this chemical core. Future work will likely focus on expanding the diversity of derivatives, exploring new linker strategies, and applying this scaffold to an even broader range of biological targets, further cementing its role as a privileged structure in modern drug discovery.

References

Methodological & Application

Application Note & Protocol: Selective Mono-Saponification of Dimethyl 2,6-Naphthalenedicarboxylate to Yield 6-(Methoxycarbonyl)-2-naphthoic acid

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

6-(Methoxycarbonyl)-2-naphthoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of advanced polymers, pharmaceuticals, and metal-organic frameworks. Its structure, featuring both a carboxylic acid and a methyl ester on a rigid naphthalene core, allows for sequential and site-selective chemical modifications.

This document provides a comprehensive guide to the synthesis of this compound via the selective mono-saponification of its parent diester, dimethyl 2,6-naphthalenedicarboxylate. The primary challenge in this synthesis is achieving high selectivity for the mono-hydrolyzed product while minimizing the formation of the fully hydrolyzed 2,6-naphthalenedicarboxylic acid and limiting the amount of unreacted starting material.[1] This protocol is designed to address this challenge through precise stoichiometric control and optimized reaction conditions.

Causality of Experimental Design: The Principle of Selective Saponification

The selective conversion of a symmetric diester to a monoester-monoacid is governed by the principles of nucleophilic acyl substitution. The core of the strategy lies in exploiting the kinetic differences between the first and second hydrolysis reactions.

Mechanism: The reaction proceeds via the attack of a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons of the dimethyl 2,6-naphthalenedicarboxylate. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) to yield the sodium salt of the monoester.

The key factors influencing selectivity are:

-

Stoichiometry: The most critical parameter. By using slightly less than one equivalent of the base (e.g., sodium hydroxide), we ensure there is insufficient nucleophile to hydrolyze both ester groups on a majority of the substrate molecules.

-

Solvent System: A mixed solvent system, typically methanol and water, is employed. Methanol helps to solubilize the starting diester, while water is necessary to dissolve the sodium hydroxide and participate in the hydrolysis.

-

Temperature and Time: The reaction is typically conducted at a moderate temperature (e.g., refluxing methanol) to ensure a reasonable reaction rate without driving the reaction indiscriminately toward the diacid. Reaction time is carefully monitored to halt the process once the optimal conversion to the mono-acid is achieved.

-

Solubility Dynamics: The sodium salt of the target compound, sodium 6-(methoxycarbonyl)-2-naphthoate, may exhibit lower solubility in the reaction medium compared to the starting material and the disodium salt of the diacid. This potential precipitation can effectively remove the desired product from the reaction, preventing it from undergoing a second hydrolysis.

Detailed Experimental Protocol

This protocol details a representative lab-scale synthesis. Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity/Grade | Typical Supplier |

| Dimethyl 2,6-naphthalenedicarboxylate | 840-65-3 | 244.24 | >98% | Sigma-Aldrich, TCI |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >97%, pellets | Fisher Scientific, VWR |

| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, >99.8% | Sigma-Aldrich, VWR |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M (aq.) solution | Prepare from conc. HCl |

| Acetic Acid | 64-19-7 | 60.05 | Glacial, >99.7% | Fisher Scientific |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | In-house source |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer or temperature probe

-

Dropping funnel

-

Büchner funnel and filtration flask

-

Glass beakers and Erlenmeyer flasks

-

pH paper or calibrated pH meter

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 2,6-naphthalenedicarboxylate (10.0 g, 40.9 mmol).

-

Add 100 mL of methanol to the flask.

-

Attach a reflux condenser to the flask and place the setup on a heating mantle/stirrer plate.

-

-

Base Solution Preparation:

-

In a separate beaker, prepare the saponification agent by dissolving sodium hydroxide (1.60 g, 40.0 mmol, 0.98 eq) in 20 mL of deionized water. Causality Note: Using slightly less than one equivalent of NaOH is the primary method to favor mono-hydrolysis.

-

-

Saponification Reaction:

-

Begin stirring the methanol slurry and heat it to a gentle reflux (approx. 65-70 °C) until the diester is fully dissolved.

-

Once a clear solution is obtained, add the aqueous NaOH solution dropwise to the refluxing methanol solution over a period of 30 minutes.

-

Maintain the reaction mixture at reflux with continuous stirring for 4-6 hours. A white precipitate (the sodium salt of the product) may form during this time.

-

Monitoring (Optional but Recommended): The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) to observe the consumption of the starting material and the appearance of the more polar product spot.

-

-

Work-up and Isolation:

-

After the reaction period, remove the heat source and allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

-

Transfer the concentrated slurry to a 500 mL beaker and add 150 mL of deionized water. Stir until most of the solid material dissolves.

-

Cool the aqueous solution in an ice bath.

-

Slowly acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid with vigorous stirring. A thick, white precipitate of this compound will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts (NaCl).

-

Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. A typical crude yield is in the range of 75-85%.

-

-

Purification by Recrystallization:

-

Place the crude product into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot glacial acetic acid to dissolve the solid completely. Causality Note: Acetic acid is an excellent solvent for this class of compounds and its volatility allows for easy removal.

-

Allow the solution to cool slowly to room temperature, during which time crystalline needles of the purified product will form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash sparingly with a small amount of cold ethanol to remove residual acetic acid.

-

Dry the purified product in a vacuum oven at 70-80 °C overnight.

-

Visualization of Workflow and Chemistry

Reaction Scheme

Caption: Overall reaction for the selective mono-saponification.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Melting Point | 235-238 °C (literature values may vary slightly) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.3 (s, 1H, -COOH), 8.7-8.1 (m, 4H, Ar-H), 8.0-7.9 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.0 (-COOH), ~166.0 (-COOCH₃), signals between 136-124 for aromatic carbons, ~52.5 (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000 (broad, O-H stretch of COOH), ~1720 (C=O stretch of ester), ~1685 (C=O stretch of acid) |

| HPLC | Purity >98% (area normalization) |

Troubleshooting and Safety

Safety Precautions

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated chemical fume hood.

-

Hydrochloric Acid (HCl) & Acetic Acid: Corrosive. Handle with care, using appropriate personal protective equipment (PPE).

-

General: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Product loss during work-up or recrystallization. | Extend reflux time (monitor by TLC); Ensure pH is sufficiently low (~2) for full precipitation; Minimize the amount of solvent used for recrystallization. |

| Significant Diacid Formation | Excess NaOH used; Reaction time too long. | Carefully weigh NaOH and use stoichiometric or sub-stoichiometric amounts; Monitor the reaction by TLC and stop it once the starting material is mostly consumed but before significant diacid appears. |

| Unreacted Starting Material | Insufficient NaOH; Reaction time too short. | Ensure accurate weighing of NaOH; Increase reflux time. Unreacted diester is less soluble and can be partially removed during recrystallization. |

| Product is Oily or Gummy | Presence of impurities or residual solvent. | Ensure thorough washing of the crude product; Ensure the product is completely dry before recrystallization; If recrystallization fails, consider column chromatography. |

References

Application Notes & Protocols: The Strategic Use of 6-(Methoxycarbonyl)-2-naphthoic Acid Derivatives in Advanced Polymer Synthesis

These application notes serve as a technical guide for researchers and scientists on the utilization of 6-(Methoxycarbonyl)-2-naphthoic acid and its derivatives as key monomers in the synthesis of high-performance polymers. This document provides an in-depth exploration of the underlying chemistry, detailed experimental protocols, and the exceptional properties of the resulting polymers, with a primary focus on Poly(ethylene 2,6-naphthalate) (PEN) and a conceptual overview of its relevance in Liquid Crystalline Polymers (LCPs).

Introduction: The Naphthalene Moiety as a Cornerstone for High-Performance Polymers

In the pursuit of advanced materials, the deliberate selection of monomeric building blocks is paramount. This compound and its parent diacid, naphthalene-2,6-dicarboxylic acid, are of significant interest in polymer science. The defining feature of these monomers is the rigid, planar naphthalene ring system. When incorporated into a polymer backbone, this double aromatic ring structure imparts a significant increase in stiffness, thermal stability, and barrier properties compared to polymers derived from single-ring aromatic monomers like terephthalic acid.[1][2]

The enhanced rigidity of the naphthalene unit restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and melting point (Tm).[3] This structural attribute is the fundamental reason for the superior performance characteristics of polymers like PEN, making them suitable for demanding applications in electronics, automotive, and advanced packaging.[1][3]

Primary Application: Synthesis of Poly(ethylene 2,6-naphthalate) (PEN)

PEN is a high-performance thermoplastic polyester that serves as a superior alternative to Poly(ethylene terephthalate) (PET) in applications requiring enhanced thermal resistance, mechanical strength, and gas barrier properties.[1][2][3] The synthesis of PEN is typically achieved through a two-stage melt polycondensation process, which can be initiated via two primary routes: the ester-interchange reaction or direct esterification.[1][4]

Causality Behind the Two-Stage Process

The synthesis is bifurcated into two distinct stages to manage reaction kinetics and achieve a high degree of polymerization (i.e., high molecular weight).

-

Stage 1 (Esterification or Transesterification): This initial stage focuses on creating a low molecular weight prepolymer, bis(β-hydroxyethyl)naphthalate.[4] This reaction is carried out at lower temperatures and is designed to efficiently remove the small molecule byproducts (water or methanol), driving the equilibrium forward.

-

Stage 2 (Polycondensation): To build long polymer chains, the prepolymer is subjected to higher temperatures and a high vacuum. The vacuum is critical for removing ethylene glycol, the byproduct of this stage, which is essential for achieving a high molecular weight polymer. The viscosity of the melt increases significantly during this phase. For certain applications requiring exceptionally high strength, a final Solid-State Polymerization (SSP) step is employed on the cooled pellets to further increase the molecular weight.[1]

Diagram: General Workflow for PEN Synthesis

The following diagram illustrates the two primary pathways leading to the formation of the PEN polymer.

Caption: Workflow for PEN synthesis via transesterification or direct esterification.

Protocol 1: PEN Synthesis via Ester-Interchange (Transesterification)

This method utilizes Dimethyl-2,6-naphthalenedicarboxylate (NDC), a derivative of this compound, and is often preferred for achieving good color and high purity in the final polymer.

Objective: To synthesize PEN with a high degree of polymerization.

Materials:

-

Dimethyl-2,6-naphthalenedicarboxylate (NDC)

-

Ethylene Glycol (EG)

-

Zinc Acetate [Zn(OAc)₂] (Transesterification catalyst)

-

Antimony Trioxide [Sb₂O₃] (Polycondensation catalyst)

-

High-purity Nitrogen (N₂)

Experimental Setup: A high-temperature, mechanically stirred reaction vessel equipped with a distillation column, nitrogen inlet, and vacuum connection.

Step-by-Step Methodology:

-

Charging the Reactor:

-

Stage 1: Transesterification:

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Begin agitation and gradually heat the mixture. The reaction typically starts at temperatures around 180-200°C.[4]

-

Over a period of 2-4 hours, slowly increase the temperature to approximately 250°C.[5]

-

During this stage, methanol is evolved as a byproduct. Monitor the distillation of methanol to track the reaction's progress. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.

-

-

Stage 2: Polycondensation:

-

Add the polycondensation catalyst, antimony trioxide, to the reactor containing the newly formed prepolymer.

-

Gradually increase the temperature to a range of 280-300°C.[4]

-

Simultaneously, gradually reduce the pressure inside the reactor to a high vacuum (<1 Torr).

-

The removal of excess ethylene glycol under vacuum drives the polymerization reaction forward. The viscosity of the molten polymer will increase significantly. This stage is monitored by measuring the torque on the agitator.

-

Continue the reaction for 2-3 hours under these conditions until the desired melt viscosity (and thus, molecular weight) is achieved.

-

-

Extrusion and Pelletization:

-

Once the target viscosity is reached, extrude the molten polymer from the reactor through a die into a water bath for quenching.

-

The solidified polymer strands are then cut into pellets for storage and further processing.

-

Protocol 2: PEN Synthesis via Direct Esterification

This route uses Naphthalene-2,6-dicarboxylic acid (NDA) directly. While seemingly more direct, it can be more challenging due to the high melting point and low solubility of NDA.

Objective: To synthesize PEN directly from the diacid.

Materials:

-

Naphthalene-2,6-dicarboxylic acid (NDA)

-

Ethylene Glycol (EG)

-

Polycondensation catalyst (e.g., Antimony Trioxide, Titanium compounds)[4]

-

High-purity Nitrogen (N₂)

Step-by-Step Methodology:

-

Slurry Preparation and Esterification:

-

Charge the reactor with a slurry of NDA and EG. A similar molar excess of EG is used as in the transesterification method.

-

Heat the mixture under a nitrogen atmosphere to temperatures ranging from 200-280°C.[4] This can be done under atmospheric or slightly elevated pressure to facilitate the reaction and control EG loss.

-

Water is generated as a byproduct and is continuously removed via distillation. This stage results in the formation of the same bis(β-hydroxyethyl)naphthalate prepolymer.

-

-

Polycondensation:

-

Once the esterification is largely complete (indicated by the cessation of water distillation), add the polycondensation catalyst.

-

Follow the same procedure as in Protocol 1, Step 3: increase the temperature to 280-300°C and apply a high vacuum to remove ethylene glycol and build molecular weight.[4]

-

-

Extrusion and Pelletization:

-

The final polymer is extruded, quenched, and pelletized as described previously.

-

Data Summary: PEN vs. PET Properties

The incorporation of the naphthalene ring results in a marked improvement in key physical properties compared to PET.

| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,6-naphthalate) (PEN) | Rationale for Difference |

| Glass Transition Temp. (Tg) | ~70-80 °C | ~120 °C | The rigid naphthalene unit restricts chain mobility more than the phenyl ring. |

| Melting Temp. (Tm) | ~250-260 °C | ~270 °C | Increased chain rigidity leads to a more stable crystalline structure. |

| Tensile Strength | ~55 MPa | ~90 MPa | Stronger interchain forces due to the larger aromatic system. |

| Oxygen Barrier | Lower | Significantly Higher | The planar naphthalene rings create a more tortuous path for gas molecules.[1] |

| UV Resistance | Moderate | Excellent | The naphthalene moiety is a more effective UV absorber and dissipater.[2] |

Application in Liquid Crystalline Polymers (LCPs)

While this compound itself is a precursor to the diacid/diester for PEN, its hydroxylated analog, 6-hydroxy-2-naphthoic acid (HNA) , is a critical monomer for producing thermotropic liquid crystalline polymers.[6] LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal.[7]

Diagram: Conceptual Structure of an LCP

Caption: Disordered chains in an amorphous melt vs. ordered domains in an LCP melt.

Protocol Concept: Synthesis of an HBA/HNA Copolyester (e.g., Vectra® Type)

The synthesis of LCPs like Vectra involves the acidolysis of acetylated hydroxy-carboxylic acids. The rigid, rod-like nature of monomers like HNA promotes the formation of ordered domains even in the melt phase.

Objective: To form a random copolyester exhibiting liquid crystalline behavior.

Materials:

-

4-Hydroxybenzoic acid (HBA)

-

6-Hydroxy-2-naphthoic acid (HNA)

-

Acetic Anhydride (for in-situ acetylation)

Step-by-Step Methodology Concept:

-

Acetylation: The phenolic hydroxyl groups of HBA and HNA are first acetylated with acetic anhydride. This is a crucial step that makes the hydroxyl group a better leaving group (as acetic acid) during polymerization.

-

Melt Polycondensation: The acetylated monomers are heated under an inert atmosphere. As the temperature rises (typically >250°C), a self-polycondensation reaction occurs. The acetyl group of one monomer reacts with the carboxylic acid group of another, eliminating acetic acid.[6]

-

Vacuum Stage: As with PEN synthesis, a vacuum is applied in the later stages to remove the acetic acid byproduct and drive the reaction to completion, resulting in a high molecular weight LCP. The resulting polymer can be processed in its liquid crystalline state, allowing for materials with exceptionally high orientation and, consequently, outstanding mechanical properties.[8]

Conclusion and Outlook

This compound and its derivatives are indispensable monomers for the synthesis of advanced polymers. The protocols detailed herein for the production of PEN illustrate a mature and scalable process for creating a material with significant advantages over conventional polyesters. Furthermore, the conceptual extension to LCPs highlights the versatility of the naphthalene chemical scaffold. The inherent properties derived from this rigid aromatic structure—thermal stability, mechanical strength, and barrier performance—ensure that these monomers will continue to be central to innovation in materials science, from advanced flexible electronics to high-strength industrial fibers.[3][9]

References

- 1. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]

- 2. suprapol.com [suprapol.com]

- 3. PEN Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]

- 4. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

- 5. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of High-Performance Polyesters from 6-(Methoxycarbonyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(Methoxycarbonyl)-2-naphthoic acid as a versatile monomer for the synthesis of advanced polyesters. We delve into the unique structural attributes of this monomer and its potential to yield polymers with exceptional thermal and mechanical properties, akin to commercially significant materials like Poly(ethylene naphthalate) (PEN). This document furnishes detailed protocols for both melt and solution polymerization, an in-depth discussion on catalyst selection, and a guide to the characterization of the resulting polymers. The information presented herein is intended to empower researchers in materials science and drug development to explore the synthesis and application of novel polyesters derived from this promising naphthalene-based building block.

Introduction: The Case for Naphthalene-Based Polyesters

The pursuit of high-performance polymers is a cornerstone of modern materials science. Aromatic polyesters, in particular, have garnered significant attention due to their superior thermal stability, mechanical strength, and chemical resistance. Poly(ethylene naphthalate) (PEN), derived from naphthalene-2,6-dicarboxylic acid, stands as a testament to the remarkable properties imparted by the rigid and planar naphthalene ring system. PEN exhibits a higher glass transition temperature, better barrier properties, and enhanced UV resistance compared to its terephthalate counterpart, PET.[1][2][3]

This compound presents an intriguing alternative and a valuable building block for the synthesis of novel polyesters. As a monoester-monoacid, it offers a distinct reactivity profile that can be exploited in various polymerization schemes. The polyesters derived from this monomer are anticipated to share many of the desirable characteristics of PEN, making them attractive candidates for applications in demanding fields such as specialty packaging, electronics, and as matrices for controlled drug delivery systems.[1][4]

Monomer Profile: this compound

A thorough understanding of the monomer's properties is paramount for successful polymerization and for predicting the characteristics of the final polymer.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7568-08-3 | [5] |

| Molecular Formula | C₁₃H₁₀O₄ | [5] |

| Molecular Weight | 230.22 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | ~209 °C (for the related 6-Methoxy-2-naphthoic acid) | [6] |

| Solubility | Soluble in many organic solvents. | [4] |

Note: Some physical properties are referenced from the closely related isomer, 6-Methoxy-2-naphthoic acid, and should be considered as estimates.

Structural Features and Reactivity

This compound possesses two distinct functional groups: a carboxylic acid and a methyl ester. This duality allows for a versatile approach to polymerization. The polymerization can proceed via:

-

Direct Esterification: The carboxylic acid group reacts with a diol, releasing water as a byproduct.

-

Transesterification: The methoxycarbonyl group reacts with a diol, releasing methanol as a byproduct.

The choice of catalyst and reaction conditions will determine which pathway is favored, or if both occur simultaneously. The rigid naphthalene backbone is the key structural feature that is expected to impart high thermal stability and mechanical strength to the resulting polyesters.

Polymerization Methodologies

The synthesis of high molecular weight polyesters from this compound can be achieved through several methods. Here, we provide detailed protocols for two common and effective approaches: melt polycondensation and solution polycondensation.

Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is a widely used industrial process for producing polyesters. It involves heating the monomers above their melting points in the presence of a catalyst and removing the condensation byproducts (water and/or methanol) under vacuum.

-

Two-Stage Process: A two-stage approach is optimal. The first stage, esterification/transesterification, is performed at a lower temperature and atmospheric pressure to facilitate the initial reaction and removal of the bulk of the byproducts. The second stage, polycondensation, is carried out at a higher temperature and under high vacuum to drive the equilibrium towards the formation of high molecular weight polymer chains.[7]

-

Catalyst Selection: The choice of catalyst is critical. A combination of catalysts is often employed. For the initial esterification/transesterification, a catalyst like zinc acetate or manganese acetate is effective. For the subsequent polycondensation, an antimony compound (e.g., antimony trioxide) or a titanium compound (e.g., titanium(IV) isopropoxide) is commonly used to achieve high molecular weights.[7] Lewis acidic metal catalysts are generally preferred for their efficiency in promoting esterification reactions.

-

Temperature Profile: The temperature is gradually increased to maintain a molten and stirrable reaction mixture while minimizing thermal degradation of the polymer. The final temperature is typically just above the melting point of the resulting polymer.

-

Vacuum: A high vacuum in the second stage is essential for the efficient removal of byproducts, which is the driving force for achieving a high degree of polymerization.

Caption: Workflow for two-stage melt polycondensation.

-

Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

-

Charging Monomers and Catalyst 1: Charge the reactor with this compound (1.0 eq), a diol (e.g., ethylene glycol, 1.2-2.0 eq), and an esterification/transesterification catalyst (e.g., zinc acetate, 0.05-0.1 mol%).

-

Stage 1: Esterification/Transesterification:

-

Purge the reactor with nitrogen.

-

Heat the mixture to 180-220°C with constant stirring.

-

Monitor the distillation of water and/or methanol. Continue this stage until the theoretical amount of byproduct has been collected (typically 2-4 hours).

-

-

Addition of Catalyst 2:

-

Cool the reaction mixture slightly (to ~180°C).

-

Add the polycondensation catalyst (e.g., antimony trioxide, 0.03-0.05 mol%) and a stabilizer (e.g., a phosphite compound) to the reactor.

-

-

Stage 2: Polycondensation:

-

Gradually increase the temperature to 240-280°C.

-